4-硝基苯氧乙腈

描述

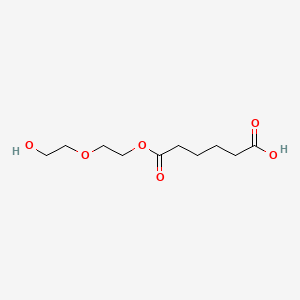

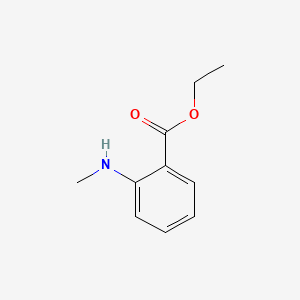

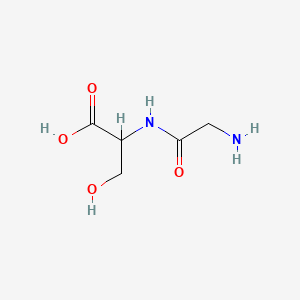

4-Nitrophenoxyacetonitrile is a chemical compound that has been studied for its interesting reactivity and potential applications. It is related to nitroacetonitrile, which is known for its versatile chemistry due to the presence of a central carbon attached to strong electronegative groups, allowing for extensive reactions through the active methylene center . The compound's structure and reactivity have been explored through various studies, including kinetic analyses and spectroscopic methods .

Synthesis Analysis

The synthesis of 4-nitrophenoxyacetonitrile-related compounds involves the use of nitroacetonitrile as a precursor. Nitroacetonitrile itself is a simple α-nitronitrile that can be converted into various heterocyclic and polyfunctional aliphatic products. It can be transformed into stable salts that retain the reactivity of the free acid but with improved stability. These salts are used to synthesize a range of energetic materials, including those with vicinal amino and nitro groups on fused ring structures .

Molecular Structure Analysis

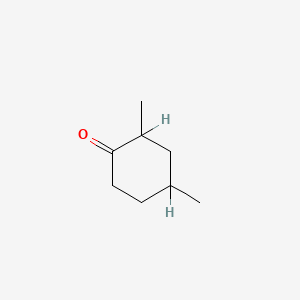

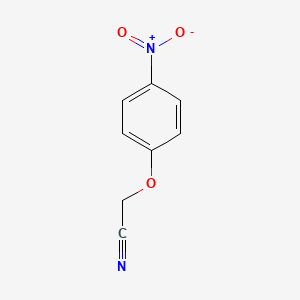

The molecular structure of 4-nitrophenoxyacetonitrile and its carbanion has been studied using quantitative IR spectra and ab initio force field calculations. The conversion of the molecule to its carbanion form results in significant spectral and structural changes, affecting the entire species. This includes strong frequency decreases and intensity increases of the cyano and nitro stretching bands. The carbanionic charge is delocalized over several groups, leading to quinoidization of the phenylene ring and a change in the configuration of the methylenic carbon atom from tetrahedral to planar .

Chemical Reactions Analysis

The reactivity of 4-nitrophenoxyacetonitrile-related compounds has been demonstrated in the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile. The reaction proceeds through both uncatalyzed and catalyzed pathways, with the catalyzed route involving a six-membered cyclic transition state. This state includes a second amine molecule that facilitates proton transfer during the reaction, leading to C-O bond scission. The reaction kinetics and the proposed transition state are supported by Brønsted-type plots and deuterium kinetic isotope effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenoxyacetonitrile derivatives can be inferred from their reactivity and molecular structure. The presence of electron-withdrawing groups such as the nitro and cyano functionalities influences the stability and reactivity of these compounds. The carbanion form exhibits delocalization of charge, which affects its spectroscopic properties and reactivity. Additionally, the compounds' ability to undergo nucleophilic substitution reactions is highlighted in the selective detection of fluoride and cyanide ions in various solvents, demonstrating their potential as sensors in anionic optical devices .

科学研究应用

环境影响和修复

4-硝基苯氧乙腈,是硝基酚的衍生物,对环境有重要影响。硝基酚被用于制造炸药、药品、农药和染料。研究表明,硝基酚,包括4-硝基苯氧乙腈等衍生物,对涉及废物处理的甲烷系统有毒性影响。这些化合物可能破坏厌氧消化过程,这对废水处理厂中分解有机物质至关重要。例如,研究表明硝基酚可以抑制乙酸利用的甲烷生成系统的活性,影响其在废物处理中的效率(Haghighi Podeh,Bhattacharya和Qu,1995)(Haghighi Podeh, Bhattacharya, & Qu, 1995)。

此外,对硝基酚的生物降解进行了重要研究,这对环境修复至关重要。例如,Kitagawa,Kimura和Kamagata(2004)的研究发现,细菌Rhodococcus opacus SAO101中存在一个新的基因簇,对p-硝基酚的矿化起着至关重要的作用,而p-硝基酚与4-硝基苯氧乙腈相关。这些发现对于制定生物修复策略以减轻受污染场地中硝基酚的环境影响至关重要(Kitagawa, Kimura, & Kamagata, 2004)。

分析和检测应用

4-硝基苯氧乙腈及其相关化合物在分析化学中找到应用,特别是作为显色化学传感器。例如,Nicoleti等人(2012)展示了与4-硝基苯氧乙腈相关的化合物用于选择性检测氟化物和氰化物离子。这种应用在环境监测中非常重要,其中追踪检测这些离子的痕量至关重要(Nicoleti, Marini, Zimmermann, & Machado, 2012)。

此外,已经注意到了用于检测硝基酚化合物的电化学传感器的进展。例如,He等人(2019)开发了一种用于检测4-硝基苯酚的伏安传感器,突显了在环境样品中监测这类污染物的潜力(He, Tian, Wu, Liu, Li, Deng, & Chen, 2019)。

光催化和催化应用

对硝基酚的光催化降解研究,包括类似4-硝基苯氧乙腈的化合物,由于需要有效地从水体中去除这些污染物的需求而受到关注。研究表明,基于石墨烯的催化剂可用于还原硝基化合物,展示了它们在处理受污染水和减少环境污染方面的潜力(Nasrollahzadeh,Nezafat,Gorab和Sajjadi,2020)(Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020)。

属性

IUPAC Name |

2-(4-nitrophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRYXZNUOFIXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187526 | |

| Record name | 4-Nitrophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenoxyacetonitrile | |

CAS RN |

33901-46-1 | |

| Record name | 2-(4-Nitrophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33901-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenoxyacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033901461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。